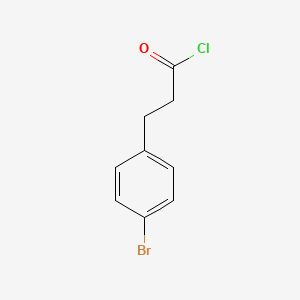

3-(4-Bromophenyl)propanoyl chloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3-(4-bromophenyl)propanoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDDFDICITFVSCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Acyl Halides As Reactive Intermediates

Acyl halides, also known as acid halides, are a class of organic compounds characterized by a carbonyl group bonded to a halogen atom. fiveable.me Their general formula is R-CO-X, where R can be an alkyl or aryl group, and X represents a halogen such as chlorine, bromine, or iodine. teachy.ai The high reactivity of acyl halides stems from the electron-withdrawing nature of both the halogen and the oxygen atom, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. teachy.aichemguide.co.uklibretexts.org

This inherent reactivity makes acyl halides valuable intermediates in organic synthesis. teachy.appteachy.ai They are frequently employed in acylation reactions to introduce an acyl group (R-CO-) into other molecules. teachy.ai These reactions include the synthesis of:

Esters: by reacting with alcohols. britannica.com

Amides: by reacting with ammonia (B1221849) or amines. teachy.aibritannica.comyoutube.com

Carboxylic acids: through hydrolysis. britannica.comyoutube.com

Acid anhydrides: by reacting with a carboxylate salt. fiveable.me

Ketones: via reaction with organocuprate reagents. vaia.com

The versatility of acyl halides has cemented their importance in the production of a wide array of commercially significant products, including pharmaceuticals, polymers, and dyes. teachy.appteachy.ai

Contextualization of Aryl Substituted Propanoyl Chlorides in Synthetic Methodology

Aryl-substituted propanoyl chlorides, such as 3-(4-Bromophenyl)propanoyl chloride, are a specific subclass of acyl halides that feature an aromatic ring attached to the propanoyl backbone. This structural motif is of particular interest in synthetic chemistry as it combines the high reactivity of the acyl chloride functionality with the diverse reactivity of the aromatic ring.

The aryl group can influence the reactivity of the acyl chloride and provide a scaffold for further molecular elaboration. The "3-phenyl" substitution pattern, in particular, is a common structural element in many biologically active molecules and functional materials.

The presence of a substituent on the aryl ring, as in the case of the bromo- group in this compound, adds another layer of synthetic utility. The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This dual functionality makes aryl-substituted propanoyl chlorides powerful building blocks for the construction of complex molecular architectures.

Overview of Academic Research Trajectories for 3 4 Bromophenyl Propanoyl Chloride

Established Laboratory-Scale Synthesis from 3-(4-Bromophenyl)propanoic Acid

The conversion of 3-(4-Bromophenyl)propanoic acid to its acyl chloride derivative is a well-established process. The primary methods involve the use of specific chlorinating agents that react readily with the carboxylic acid functional group. wikipedia.orglibretexts.org These reagents effectively replace the hydroxyl group with a chloride, yielding the desired acyl chloride. wikipedia.orglibretexts.org

Thionyl chloride (SOCl₂) is a widely used reagent for the synthesis of acyl chlorides from carboxylic acids. wikipedia.orglibretexts.orgchemguide.co.uk The reaction is particularly efficient because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product. libretexts.orgchemguide.co.uk

The general reaction is as follows: BrC₆H₄CH₂CH₂COOH + SOCl₂ → BrC₆H₄CH₂CH₂COCl + SO₂ + HCl

Typically, the reaction is carried out by treating the carboxylic acid with an excess of thionyl chloride, either neat or in an inert solvent such as toluene (B28343) or dichloromethane (B109758). The reaction mixture is often heated to reflux to ensure complete conversion. The progress of the reaction can be monitored by the cessation of gas evolution. After the reaction is complete, the excess thionyl chloride and solvent are removed by distillation, often under reduced pressure, to yield the crude acyl chloride, which can be further purified by vacuum distillation.

Table 1: Typical Reaction Parameters for Thionyl Chloride-Mediated Synthesis

| Parameter | Condition |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) |

| Starting Material | 3-(4-Bromophenyl)propanoic Acid |

| Solvent (optional) | Toluene, Dichloromethane |

| Temperature | Reflux |

| Byproducts | Sulfur Dioxide (SO₂), Hydrogen Chloride (HCl) |

| Purification | Distillation under reduced pressure |

Oxalyl chloride ((COCl)₂) is another highly effective reagent for the preparation of acyl chlorides from carboxylic acids. wikipedia.org This method is often preferred for its mild reaction conditions and the fact that the byproducts are all gaseous (CO, CO₂, HCl), which simplifies the workup process. wikipedia.org The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF). wikipedia.orgorgsyn.org The catalyst reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active chlorinating agent.

The general reaction proceeds as: BrC₆H₄CH₂CH₂COOH + (COCl)₂ --(DMF)--> BrC₆H₄CH₂CH₂COCl + CO + CO₂ + HCl

In a typical laboratory procedure, oxalyl chloride is added to a solution of the carboxylic acid and a catalytic amount of DMF in an anhydrous, inert solvent like dichloromethane at room temperature. orgsyn.org The reaction is usually rapid, accompanied by vigorous gas evolution. Once the reaction is complete, the solvent and volatile byproducts are removed under vacuum, leaving the desired acyl chloride. reddit.com

Table 2: Comparison of Thionyl Chloride and Oxalyl Chloride Methods

| Feature | Thionyl Chloride | Oxalyl Chloride |

| Reactivity | High, may require heating | Very high, often at room temp |

| Catalyst | Not typically required | N,N-Dimethylformamide (DMF) |

| Byproducts | SO₂, HCl (gaseous) | CO, CO₂, HCl (gaseous) |

| Workup | Generally straightforward | Generally straightforward |

| Considerations | Excess reagent must be removed | Can be more expensive |

Phosphorus halides, such as phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅), are also classic reagents for converting carboxylic acids to acyl chlorides. libretexts.orgchemguide.co.ukyoutube.com

With phosphorus pentachloride, the reaction is: BrC₆H₄CH₂CH₂COOH + PCl₅ → BrC₆H₄CH₂CH₂COCl + POCl₃ + HCl

This reaction is typically performed by mixing the solid PCl₅ with the carboxylic acid, often without a solvent. libretexts.org The reaction can be vigorous and produces hydrogen chloride fumes. libretexts.orgchemguide.co.uk The liquid products, the acyl chloride and phosphorus oxychloride (POCl₃), can be separated by fractional distillation. libretexts.orgchemguide.co.uk

With phosphorus trichloride, the stoichiometry is different: 3 BrC₆H₄CH₂CH₂COOH + PCl₃ → 3 BrC₆H₄CH₂CH₂COCl + H₃PO₃

Phosphorus trichloride is a liquid, and the reaction is generally less vigorous than with PCl₅. libretexts.orgchemguide.co.uk The resulting acyl chloride is separated from the non-volatile phosphorous acid by distillation. libretexts.org While effective, the use of phosphorus halides can be less favored due to the formation of phosphorus-containing byproducts that can complicate purification. youtube.com

Exploration of Alternative Synthetic Routes to this compound

While the conversion from the corresponding carboxylic acid is the most direct and common route, other synthetic strategies could theoretically be employed. For instance, certain synthetic methods allow for the formation of acyl chlorides from other functional groups. One such possibility could involve the carbonylation of a suitable precursor. However, for a relatively straightforward molecule like this compound, these alternative routes are generally less practical and not as well-established as the direct chlorination of the carboxylic acid. Another theoretical approach could be the Friedel-Crafts acylation of bromobenzene (B47551) with 3-chloropropanoyl chloride, though this would likely lead to a mixture of isomers and is not a direct synthesis of the target molecule.

Process Optimization and Scalability Considerations in this compound Production

When moving from laboratory-scale synthesis to larger-scale industrial production, several factors must be considered to optimize the process for efficiency, safety, and cost-effectiveness. The choice of chlorinating agent becomes critical. While oxalyl chloride is efficient, its cost may be prohibitive for large-scale synthesis. Thionyl chloride is often a more economical choice. google.com However, the release of corrosive gases like SO₂ and HCl requires robust engineering controls to handle the off-gassing safely. chemguide.co.ukgoogle.com

Process optimization would involve determining the ideal reaction temperature, reagent stoichiometry, and reaction time to maximize yield and purity while minimizing energy consumption and waste generation. The purification method, likely fractional distillation, would also need to be optimized for large-scale operation.

Continuous flow chemistry is emerging as a powerful tool for the safe and efficient production of chemical intermediates, including acyl chlorides. acs.orgnih.gov In a flow system, reagents are continuously pumped through a reactor, where they mix and react. acs.org This technology offers several advantages over traditional batch processing, particularly for reactions that are highly exothermic or involve hazardous reagents or byproducts. acs.orgacs.org

Catalytic Systems in Acyl Chlorination Reactions

The direct conversion of carboxylic acids to acyl chlorides requires the activation of the carboxylic acid moiety. This is commonly accomplished by using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). While these reactions can sometimes proceed without a catalyst, the addition of a catalytic amount of a suitable compound can significantly accelerate the reaction rate and often leads to cleaner conversions with higher yields.

A widely employed and highly effective catalytic system for the preparation of acyl chlorides from carboxylic acids involves the use of N,N-dimethylformamide (DMF) in conjunction with a chlorinating agent like thionyl chloride or oxalyl chloride. rsc.orgjcsp.org.pk This methodology is applicable to a broad range of carboxylic acids, including those with aromatic and aliphatic substituents.

The catalytic cycle is initiated by the reaction of the chlorinating agent (e.g., thionyl chloride) with DMF to form a reactive intermediate known as the Vilsmeier reagent, which is a chloroiminium salt. google.com This electrophilic species is then attacked by the nucleophilic carboxylic acid. The subsequent collapse of the tetrahedral intermediate results in the formation of the desired acyl chloride and regenerates the DMF catalyst, allowing it to participate in further catalytic cycles. The byproducts of this reaction when using thionyl chloride are sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are gaseous and can be easily removed from the reaction mixture. google.comnih.gov

A representative procedure for a structurally similar compound, 4-bromobenzoic acid, involves its suspension in thionyl chloride with the addition of a catalytic amount of DMF. The mixture is then heated to reflux for a period, after which the excess thionyl chloride is removed under reduced pressure to yield the crude acyl chloride. rsc.org This method is expected to be directly applicable to the synthesis of this compound.

The choice of chlorinating agent can also be influential. Oxalyl chloride is often considered a milder and more selective reagent than thionyl chloride, and its reactions can typically be carried out at lower temperatures. rsc.org The byproducts of the reaction with oxalyl chloride are carbon dioxide, carbon monoxide, and hydrogen chloride, which are also volatile.

Beyond the well-established DMF catalytic system, other catalysts have been explored for acyl chlorination. For instance, Lewis acids can be used to activate the chlorinating agent. However, for the routine synthesis of acyl chlorides like this compound, the thionyl chloride/DMF or oxalyl chloride/DMF systems remain the most common and reliable choices due to their efficiency, simplicity, and the ease of byproduct removal.

The table below summarizes typical catalytic systems used for the conversion of carboxylic acids to acyl chlorides, which are applicable to the synthesis of this compound.

| Catalyst | Chlorinating Agent | Solvent | Temperature | Reaction Time | Typical Yield |

| N,N-Dimethylformamide (DMF) | Thionyl Chloride (SOCl₂) | Thionyl Chloride (neat) or inert solvent (e.g., Dichloromethane) | Reflux | 1-4 hours | High |

| N,N-Dimethylformamide (DMF) | Oxalyl Chloride ((COCl)₂) | Dichloromethane or other inert solvent | 0 °C to Room Temp | 1-3 hours | High |

Nucleophilic Acyl Substitution Reactions of the Carbonyl Center

The reactivity of this compound is fundamentally governed by the principles of nucleophilic acyl substitution at the carbonyl carbon. This class of reactions involves the replacement of the chloride, a good leaving group, by a variety of nucleophiles. masterorganicchemistry.comlibretexts.org The general mechanism proceeds through a tetrahedral intermediate, which then collapses to expel the chloride ion and form the substituted product. libretexts.orgkhanacademy.org

General Principles of Acyl Chloride Electrophilicity

Acyl chlorides are among the most reactive derivatives of carboxylic acids. wikipedia.orgyoutube.com Their high electrophilicity stems from several key factors. The carbonyl carbon is bonded to two highly electronegative atoms: oxygen and chlorine. libretexts.orgsavemyexams.com Both atoms exert a strong electron-withdrawing inductive effect, which significantly depletes electron density from the carbonyl carbon, rendering it highly susceptible to nucleophilic attack. libretexts.orgsavemyexams.com

Furthermore, the resonance stabilization in acyl chlorides is less effective compared to other carboxylic acid derivatives like esters or amides. libretexts.org While the lone pairs on the chlorine atom can theoretically participate in resonance with the carbonyl group, the poor orbital overlap between the 3p orbital of chlorine and the 2p orbital of carbon diminishes this effect. libretexts.org This results in a greater partial positive charge on the carbonyl carbon, enhancing its electrophilic character. youtube.comlibretexts.org The general order of reactivity for carboxylic acid derivatives is as follows:

Acyl chloride > Acid anhydride (B1165640) > Ester > Amide

This trend is directly correlated with the ability of the leaving group to depart. The chloride ion is an excellent leaving group as it is the conjugate base of a strong acid (HCl). youtube.com

Influence of the 4-Bromophenyl Moiety on Carbonyl Reactivity

The presence of the 4-bromophenyl group in this compound influences the reactivity of the carbonyl center. The phenyl ring itself can exert electronic effects on the distant carbonyl group. The bromine atom at the para position is an electron-withdrawing group through its inductive effect, but it is also a weak deactivator in electrophilic aromatic substitution due to its ability to donate electron density through resonance.

In the context of the propanoyl chloride side chain, the primary influence of the 4-bromophenyl group is its electron-withdrawing inductive effect. This effect, transmitted through the alkyl chain, can slightly increase the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to an unsubstituted propanoyl chloride. However, this effect is attenuated by the intervening two-carbon chain. It is important to note that when a COCl group is attached directly to a benzene (B151609) ring, the delocalization of the positive charge on the carbonyl carbon into the ring can slow down the reaction rate compared to aliphatic acyl chlorides. chemguideforcie.co.uk

Classical Addition-Elimination Reaction Pathways

The reactions of this compound with various nucleophiles follow the classical addition-elimination pathway, also known as nucleophilic acyl substitution. libretexts.orgsavemyexams.com This two-step mechanism involves the initial addition of the nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond. masterorganicchemistry.comlibretexts.org

Hydrolytic Transformations of the Acyl Chloride Group

Acyl chlorides react readily, often vigorously, with water in a process called hydrolysis to yield the corresponding carboxylic acid. wikipedia.orgchemguideforcie.co.uk In the case of this compound, hydrolysis results in the formation of 3-(4-bromophenyl)propanoic acid and hydrogen chloride. savemyexams.com

Reaction Scheme: Hydrolysis

Br-C₆H₄-CH₂CH₂COCl + R'OH → Br-C₆H₄-CH₂CH₂COOR' + HCl

Br-C₆H₄-CH₂CH₂COCl + 2NH₃ → Br-C₆H₄-CH₂CH₂CONH₂ + NH₄Cl

Br-C₆H₄-CH₂CH₂COCl + 2R'NH₂ → Br-C₆H₄-CH₂CH₂CONHR' + R'NH₃Cl

Palladium-Catalyzed Cross-Coupling Reactions Involving the Aryl Bromide

The presence of an aryl bromide functional group in this compound opens up a wide array of possibilities for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the construction of complex molecular architectures. nobelprize.org

Suzuki-Miyaura Coupling Investigations for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between organoboron compounds and organic halides, catalyzed by a palladium(0) complex. nobelprize.orgrsc.org This reaction is highly valued in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing reagents. nobelprize.orgnih.gov

In the context of this compound, the aryl bromide moiety can readily participate in Suzuki-Miyaura coupling. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with an organoboron reagent (such as a boronic acid or boronic ester) in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nobelprize.orgyoutube.com

A typical reaction setup would involve reacting this compound with an aryl or vinyl boronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base like K₂CO₃, K₃PO₄, or Cs₂CO₃ in a suitable solvent system like toluene, dioxane, or a mixture of THF and water. youtube.commdpi.com The choice of catalyst, base, and solvent can be optimized to achieve high yields of the desired biphenyl (B1667301) or styrenyl derivatives. mdpi.com

For instance, the coupling of a compound containing a 4-bromophenyl group with various arylboronic acids has been successfully demonstrated using Pd(PPh₃)₄ as the catalyst and K₃PO₄ as the base in 1,4-dioxane, resulting in good yields of the corresponding biaryl products. mdpi.com Electron-rich boronic acids have been shown to be particularly effective in these couplings. mdpi.com

Below is a representative table illustrating the potential Suzuki-Miyaura coupling reactions of this compound with different boronic acids.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound

| Entry | Boronic Acid | Catalyst | Base | Solvent | Expected Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 3-(Biphenyl-4-yl)propanoyl chloride |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 3-(4'-Methoxybiphenyl-4-yl)propanoyl chloride |

| 3 | Vinylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | THF | 3-(4-Vinylphenyl)propanoyl chloride |

Other Aryl Halide Cross-Coupling Methodologies for Derivatization

Beyond the Suzuki-Miyaura coupling, the aryl bromide of this compound can be derivatized using other palladium-catalyzed cross-coupling reactions. These alternative methods provide access to a broader range of functionalities.

Hiyama Coupling: This reaction couples organosilicon compounds with organic halides. mdpi.com The aryl bromide of this compound could react with an organosilane, such as phenyltrimethoxysilane, in the presence of a palladium catalyst and a fluoride (B91410) source like TBAF. mdpi.com This method offers an alternative to boronic acids for the formation of C-C bonds.

Stille Coupling: This reaction involves the coupling of organostannanes with organic halides. nih.gov While effective, the toxicity of organotin reagents has led to a preference for other methods like the Suzuki coupling. youtube.com However, for specific applications, the reaction of this compound with an organostannane could be a viable synthetic route.

Heck Coupling: This reaction forms a substituted alkene by reacting an organic halide with an alkene in the presence of a palladium catalyst and a base. The aryl bromide of this compound could be coupled with various alkenes to introduce vinyl groups or more complex unsaturated moieties.

The choice of a specific cross-coupling methodology depends on the desired final product, the availability of starting materials, and the functional group tolerance required for the reaction.

Friedel-Crafts Type Acylation Reactions

The acyl chloride functional group in this compound is a reactive electrophile that can participate in Friedel-Crafts acylation reactions to form new carbon-carbon bonds with aromatic substrates. masterorganicchemistry.com

Intermolecular Acylation with Aromatic Substrates

In a classic Friedel-Crafts acylation, this compound can react with an aromatic compound, such as benzene or a substituted derivative, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). chemguide.co.uklibretexts.org The Lewis acid activates the acyl chloride by coordinating to the chlorine atom, facilitating the formation of a highly electrophilic acylium ion. masterorganicchemistry.comlibretexts.org This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a ketone after deprotonation. libretexts.org

A key advantage of Friedel-Crafts acylation over alkylation is that the acyl group is deactivating towards the aromatic ring, which prevents polyacylation. libretexts.org Furthermore, the acylium ion is resonance-stabilized and does not undergo rearrangement, leading to a single, predictable product. libretexts.org

The reaction of this compound with benzene would yield 1-(4-bromophenyl)-4-phenylbutan-1-one. The reactivity and regioselectivity of the acylation are influenced by the nature of the substituents on the aromatic substrate. Electron-donating groups on the aromatic ring will activate it towards electrophilic attack, while electron-withdrawing groups will deactivate it. blogspot.com

Table 2: Intermolecular Friedel-Crafts Acylation with this compound

| Entry | Aromatic Substrate | Catalyst | Product |

| 1 | Benzene | AlCl₃ | 1-(4-Bromophenyl)-4-phenylbutan-1-one |

| 2 | Toluene | AlCl₃ | 1-(4-Bromophenyl)-4-(p-tolyl)butan-1-one (major) |

| 3 | Anisole | AlCl₃ | 1-(4-Bromophenyl)-4-(4-methoxyphenyl)butan-1-one (major) |

Intramolecular Cyclization Pathways Utilizing the Acyl Chloride Moiety

The structure of this compound also allows for the possibility of intramolecular Friedel-Crafts acylation, leading to the formation of cyclic ketones. This type of reaction, often referred to as a Friedel-Crafts cyclization, occurs when the acyl chloride moiety can react with an aromatic ring within the same molecule.

For an intramolecular reaction to occur with this compound itself, the propanoyl chain would need to be long enough to allow the acyl chloride to reach the attached phenyl ring. In its current form, direct intramolecular cyclization onto the bromophenyl ring is not feasible due to the short three-carbon chain. However, if the aryl bromide is first modified, for example, through a Suzuki-Miyaura coupling to introduce another aromatic ring, subsequent intramolecular cyclization can be a powerful tool for constructing polycyclic systems.

For instance, if this compound is first coupled with phenylboronic acid to form 3-(biphenyl-4-yl)propanoyl chloride, a subsequent intramolecular Friedel-Crafts acylation could potentially lead to the formation of a fluorenone derivative. The success of such a cyclization would depend on the reaction conditions and the relative positioning of the reactive sites.

Reactions Leading to Heterocyclic Systems

The dual reactivity of this compound, possessing both an acyl chloride and an aryl bromide, makes it a valuable precursor for the synthesis of various heterocyclic compounds.

The acyl chloride moiety can react with a variety of dinucleophiles to form heterocyclic rings. For example, reaction with a 1,2-diamine could lead to the formation of a benzodiazepine (B76468) derivative, while reaction with a hydrazine (B178648) derivative could yield a pyridazinone.

Furthermore, the aryl bromide can be utilized in transition metal-catalyzed reactions to construct heterocyclic systems. For example, a palladium-catalyzed C-N cross-coupling reaction (Buchwald-Hartwig amination) with an appropriate amine could be the first step in a sequence to build more complex nitrogen-containing heterocycles.

A particularly interesting application is the synthesis of thiazole (B1198619) derivatives. For example, a common route to thiazoles involves the reaction of a thioamide with an α-haloketone (Hantzsch thiazole synthesis). While this compound is not an α-haloketone, it can be converted into one. Alternatively, the acyl chloride can react with a molecule containing a thioamide group, followed by cyclization. For instance, reaction with a compound containing both an amine and a thiol group can lead to the formation of thiazoline (B8809763) or thiazole derivatives. The reaction of phenacyl bromide, an α-haloketone, with various carbothioamide derivatives is a known method for synthesizing thiazole-based compounds. nih.gov This highlights the potential for converting the propanoyl chloride moiety into a suitable reactive partner for heterocyclic synthesis.

The combination of reactions at both the acyl chloride and the aryl bromide sites in a sequential manner provides a versatile strategy for the synthesis of a wide range of complex heterocyclic structures.

Formation of Oxadiazole Derivatives via Acylation

This compound is a valuable precursor for the synthesis of 1,3,4-oxadiazole (B1194373) derivatives, a class of heterocyclic compounds known for a wide range of biological activities. srce.hrjchemrev.com The core synthetic strategy involves the acylation of a suitable nucleophile, typically a hydrazide derivative, followed by cyclodehydration.

In a representative synthesis, this compound can be reacted with various aryl acid hydrazides. srce.hr The initial step is a nucleophilic acyl substitution where the terminal nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a hydrogen chloride molecule to form a diacylhydrazine intermediate. Subsequent treatment of this intermediate with a dehydrating agent, such as phosphorus oxychloride, induces intramolecular cyclization to yield the 2,5-disubstituted 1,3,4-oxadiazole ring. srce.hrresearchgate.netnih.gov

A study by Husain et al. describes a closely related one-pot synthesis where 3-(4-bromobenzoyl)propionic acid reacts with various aryl acid hydrazides in the presence of phosphorus oxychloride. srce.hr In this reaction, the carboxylic acid is converted in situ to the corresponding acyl chloride, which then undergoes the acylation and cyclization sequence to produce 2-[3-(4-bromophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles. srce.hrresearchgate.net This highlights the role of the acyl chloride as a key reactive intermediate in the formation of these oxadiazole structures. nih.gov

Table 1: Representative Synthesis of 1,3,4-Oxadiazole Derivatives

| Reactant 1 | Reactant 2 | Reagent | Product Class | Ref. |

| 3-(4-Bromobenzoyl)propionic acid | Aryl acid hydrazides | Phosphorus oxychloride | 2-[3-(4-Bromophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles | srce.hr |

Synthesis of β-Lactam Structures from Related Acyl Chlorides

While specific examples utilizing this compound are not extensively documented in readily available literature, the synthesis of β-lactams (azetidin-2-ones) via the Staudinger cycloaddition is a well-established reaction for acyl chlorides. rsc.orgnih.gov This [2+2] cycloaddition reaction typically involves the reaction of a ketene (B1206846), generated in situ from an acyl chloride, with an imine. rsc.org

The process begins with the treatment of the acyl chloride, such as this compound, with a tertiary amine base (e.g., triethylamine). The base abstracts the α-proton to the carbonyl group, leading to the elimination of HCl and the formation of a highly reactive ketene intermediate. This ketene then reacts with an imine (a Schiff base) in a concerted or stepwise manner to form the four-membered β-lactam ring. nih.gov The stereochemistry of the resulting β-lactam (cis or trans) can often be controlled by the choice of reactants and reaction conditions. nih.gov Given the generality of this reaction, this compound is a suitable substrate for producing β-lactams bearing a 4-bromophenylethyl substituent at the C3 position. These structures are of interest due to the prevalence of the β-lactam core in numerous antibiotic agents. rsc.orgnih.gov

Other Heterocyclic Annulation Strategies

Beyond oxadiazoles (B1248032) and β-lactams, the reactivity of this compound can be harnessed in various other heterocyclic annulation reactions. Annulation refers to the formation of a new ring onto an existing molecule. As a reactive electrophile, the acyl chloride can participate in reactions that lead to fused or spirocyclic heterocyclic systems. rsc.orgdntb.gov.ua

One prominent example is intramolecular Friedel-Crafts acylation. vaia.com If the aromatic ring of the this compound is sufficiently activated, or under the influence of a strong Lewis acid catalyst (e.g., AlCl₃), the acyl chloride moiety can attack the aromatic ring to form a new six-membered ring. This would result in the formation of a substituted tetralone, a key intermediate for the synthesis of more complex polycyclic systems. The position of the cyclization would be directed by the bromo substituent on the phenyl ring.

Furthermore, this compound can serve as a building block in multi-component reactions to construct other heterocyclic frameworks. Its ability to acylate a wide range of nucleophiles (containing N, O, or S atoms) is the first step in many cascade reactions that culminate in the formation of diverse heterocyclic rings.

Mechanistic Insights into this compound Reactions

Understanding the reaction mechanisms of this compound is crucial for predicting its reactivity and controlling the outcome of its transformations. The electronic properties of both the acyl chloride group and the 4-bromo substituent are key determinants of the reaction pathways.

Detailed Examination of Addition-Elimination Mechanisms

The most common reaction pathway for this compound, like other acyl chlorides, is nucleophilic acyl substitution, which proceeds via a nucleophilic addition-elimination mechanism. chemistrystudent.comlibretexts.org This two-step process is fundamental to its reactions with a wide array of nucleophiles, including water (hydrolysis), alcohols (esterification), and amines (amidation). savemyexams.comchemguide.co.uksavemyexams.com

Step 1: Nucleophilic Addition The reaction is initiated by the attack of a nucleophile (Nu:) on the electrophilic carbonyl carbon of the acyl chloride. libretexts.org The carbonyl carbon is highly electron-deficient due to the inductive electron-withdrawing effects of both the chlorine and oxygen atoms. chemistrystudent.com This attack breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate. libretexts.orgchemguide.co.uk

Step 2: Elimination The tetrahedral intermediate is unstable and rapidly collapses. libretexts.org The lone pair of electrons on the oxygen atom reforms the C=O double bond. Concurrently, the chloride ion, being an excellent leaving group, is expelled from the tetrahedral intermediate. chemistrystudent.comchemguide.co.uk If the nucleophile was neutral (e.g., H₂O, ROH, RNH₂), a proton is typically lost in the final step, often facilitated by another molecule of the nucleophile or a base, to yield the final neutral product and HCl. libretexts.orgsavemyexams.com

Table 2: Steps of the Nucleophilic Addition-Elimination Mechanism

| Step | Description | Intermediate |

| 1. Addition | A nucleophile attacks the electrophilic carbonyl carbon. The pi bond of the carbonyl group breaks, forming a tetrahedral intermediate with a negative charge on the oxygen. chemistrystudent.comlibretexts.org | Tetrahedral Alkoxide Intermediate |

| 2. Elimination | The intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a leaving group. libretexts.orgchemguide.co.uk | Final Product + Chloride Ion |

Role of Electronic Effects and Inductive Properties of the 4-Bromo Substituent

The 4-bromo substituent on the phenyl ring plays a significant role in modulating the reactivity of this compound through a combination of inductive and resonance effects. numberanalytics.com

Inductive Effect: Halogens, including bromine, are more electronegative than carbon. Consequently, the bromine atom exerts a strong electron-withdrawing inductive effect (-I effect). libretexts.org This effect is transmitted through the sigma bonds of the molecule. This withdrawal of electron density makes the entire phenyl ring, and by extension the propanoyl chain, more electron-deficient. This enhances the electrophilicity of the carbonyl carbon, making the acyl chloride more susceptible to attack by nucleophiles compared to its non-halogenated counterpart, 3-phenylpropanoyl chloride. numberanalytics.comstackexchange.com

Derivatization and Analogues of 3 4 Bromophenyl Propanoyl Chloride

Synthesis of Functionalized Derivatives from 3-(4-Bromophenyl)propanoyl Chloride

The high reactivity of the acyl chloride group is central to its utility, enabling reactions with a wide range of nucleophiles to form new chemical bonds under relatively mild conditions.

This compound readily reacts with alcohols and amines to produce the corresponding esters and amides. These reactions are typically rapid and exothermic, proceeding via a nucleophilic acyl substitution mechanism. libretexts.orgchemguide.co.uk The process begins with the nucleophilic attack of the alcohol or amine on the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group to yield the final ester or amide product. chemguide.co.uklibretexts.org

For the synthesis of amides, if a primary or secondary amine is used, an additional equivalent of the amine or a non-nucleophilic base is often required to neutralize the hydrogen chloride (HCl) byproduct that is formed. vaia.com

The general reactions are as follows:

Esterification: this compound + R-OH → 3-(4-Bromophenyl)propanoate Ester + HCl

Amidation: this compound + R₂NH → N,N-Disubstituted-3-(4-bromophenyl)propanamide + HCl

Table 1: Examples of Ester and Amide Derivatives from this compound This table is illustrative and based on general reactivity patterns of acyl chlorides.

| Reactant (Nucleophile) | Derivative Class | Product Name (Example) |

|---|---|---|

| Ethanol | Ester | Ethyl 3-(4-bromophenyl)propanoate |

| Methanol | Ester | Methyl 3-(4-bromophenyl)propanoate |

| Aniline | Amide | N-phenyl-3-(4-bromophenyl)propanamide |

| Diethylamine | Amide | N,N-diethyl-3-(4-bromophenyl)propanamide |

| Ammonia (B1221849) | Amide | 3-(4-Bromophenyl)propanamide |

The synthesis of N-acylthiourea derivatives from this compound involves a two-step, one-pot procedure. First, the acyl chloride is reacted with a thiocyanate (B1210189) salt, such as ammonium (B1175870) or potassium thiocyanate, typically in an anhydrous solvent like acetone. mdpi.comnih.gov This reaction forms the highly reactive 3-(4-bromophenyl)propanoyl isothiocyanate intermediate.

This intermediate is not isolated but is reacted in situ with a primary or secondary amine. The amine's nitrogen atom attacks the electrophilic carbon of the isothiocyanate group, leading to the formation of the corresponding N-acylthiourea derivative. mdpi.comnih.gov The use of phase-transfer catalysts, such as tetra-n-butylammonium bromide (TBAB), has been shown to improve the yield of the initial isothiocyanate formation. mdpi.com

The general reaction scheme is:

this compound + SCN⁻ → 3-(4-Bromophenyl)propanoyl isothiocyanate + Cl⁻

3-(4-Bromophenyl)propanoyl isothiocyanate + R₂NH → N'-(Substituted)-N-[3-(4-bromophenyl)propanoyl]thiourea

Table 2: Synthesis of Thiourea Derivatives This table is illustrative, based on established synthetic routes for acylthioureas.

| Step | Reagents | Intermediate/Product |

|---|---|---|

| 1 | This compound, Ammonium thiocyanate, Acetone | 3-(4-Bromophenyl)propanoyl isothiocyanate |

| 2 | Intermediate from Step 1, Aniline | N-Phenyl-N'-[3-(4-bromophenyl)propanoyl]thiourea |

| 2 | Intermediate from Step 1, 3,4-Dichloroaniline | N-(3,4-Dichlorophenyl)-N'-[3-(4-bromophenyl)propanoyl]thiourea doi.org |

This compound serves as an effective acylating agent for the synthesis of ketones. One of the primary methods is the Friedel-Crafts acylation, where the acyl chloride reacts with an aromatic compound (arene) in the presence of a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃), to form an aryl ketone. organic-chemistry.org

Alternatively, ketones can be synthesized by reacting the acyl chloride with organometallic reagents. While highly reactive organolithium and Grignard reagents can lead to over-addition to form tertiary alcohols, less reactive organometallic compounds are preferred. Diorganocopper reagents (Gilman reagents) are particularly effective for converting acyl chlorides to ketones at low temperatures. vaia.com

The synthesis of 1,4-diketones can be achieved through more complex, multi-step pathways, for instance, by using the Stetter reaction, which involves the reaction of an aldehyde with a Michael acceptor. nih.gov A more direct approach could involve the acylation of a suitable enolate or silyl (B83357) enol ether with this compound.

Table 3: Examples of Ketone Synthesis via Acylation This table illustrates potential synthetic applications.

| Reaction Type | Reagents | Product Type | Example Product Name |

|---|---|---|---|

| Friedel-Crafts Acylation | Benzene (B151609), AlCl₃ | Aryl Ketone | 1-Phenyl-3-(4-bromophenyl)propan-1-one |

| Gilman Reagent Coupling | Lithium diphenylcuprate | Aryl Ketone | 1-Phenyl-3-(4-bromophenyl)propan-1-one |

| Acylation of Enolate | Enolate of Acetophenone | 1,3-Diketone | 1-Phenyl-3-[3-(4-bromophenyl)propanoyl]propan-1-one |

Structure-Reactivity Relationships in Substituted Propanoyl Chlorides

The reactivity of a substituted propanoyl chloride is significantly influenced by the electronic properties of the substituents on the aryl ring. libretexts.org In this compound, the bromine atom exerts a dual electronic effect. It is an electron-withdrawing group through induction (-I effect) and an electron-donating group through resonance (+R effect). Because halogens are poor resonance donors, the inductive effect typically dominates, making the aromatic ring slightly deactivated.

This electron-withdrawing nature of the bromine atom increases the electrophilicity of the carbonyl carbon in the acyl chloride group. libretexts.org The withdrawal of electron density makes the carbonyl carbon more positive and thus more susceptible to nucleophilic attack compared to an unsubstituted phenylpropanoyl chloride. libretexts.orgyoutube.com Therefore, this compound is expected to be more reactive towards nucleophiles than 3-phenylpropanoyl chloride. Conversely, substituting the bromine with a strong electron-donating group, such as a methoxy (B1213986) group, would decrease the electrophilicity and reactivity of the acyl chloride. libretexts.org

The general order of reactivity for carboxylic acid derivatives is: Acyl Chloride > Acid Anhydride (B1165640) > Thioester > Ester > Amide libretexts.org

This hierarchy is determined by the stability of the leaving group and the extent to which the substituent stabilizes the carbonyl group via resonance. libretexts.org The chloride ion is an excellent leaving group, contributing to the high reactivity of acyl chlorides.

Exploration of Analogues with Varied Aryl Substituents for Synthetic Utility

Analogues of this compound with different substituents on the aryl ring offer a range of synthetic possibilities. The nature of the substituent dictates not only the reactivity of the acyl chloride but also provides a functional handle for subsequent chemical modifications.

Electron-Withdrawing Groups (e.g., -NO₂): Analogues with strong electron-withdrawing groups like a nitro group would exhibit even higher reactivity at the acyl chloride center. The nitro group itself can be reduced to an amine, providing a site for further derivatization.

Electron-Donating Groups (e.g., -OCH₃): Analogues with electron-donating groups like a methoxy group would be less reactive. The methoxy group can be a site for ether cleavage or can influence the regioselectivity of further aromatic substitution reactions.

The Bromo Substituent (-Br): The bromine atom in this compound is particularly useful. It serves as a versatile functional handle for a variety of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the 4-position of the phenyl ring, making it a valuable building block for synthesizing complex molecular architectures after the acyl chloride has been derivatized.

The choice of aryl substituent thus allows chemists to fine-tune the reactivity of the propanoyl chloride moiety and to introduce specific functionalities for multi-step synthetic strategies.

Applications of 3 4 Bromophenyl Propanoyl Chloride As a Building Block in Complex Chemical Synthesis

Contribution to Pharmaceutical Intermediate Synthesis

3-(4-Bromophenyl)propanoyl chloride serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds. Its reactive acyl chloride group readily participates in acylation reactions, allowing for the introduction of the 3-(4-bromophenyl)propanoyl moiety into various molecular scaffolds. This is a key step in the construction of complex drug molecules.

The presence of the bromine atom is particularly significant. It provides a reactive handle for further molecular modifications through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the formation of new carbon-carbon bonds and the construction of intricate biphenyl (B1667301) or other poly-aromatic systems that are common in modern pharmaceuticals. For instance, similar brominated phenyl derivatives are used to create the biphenyl core of certain non-steroidal anti-inflammatory drugs (NSAIDs).

The versatility of this compound is further highlighted by its use in the synthesis of various derivatives. For example, the related compound 3-(4-bromobenzoyl)amino]propanoyl chloride is another building block in medicinal chemistry. nih.gov The core structure, a substituted propanoyl chloride, is a common feature in the synthesis of a variety of pharmaceutical intermediates. The development of enantiomerically pure forms, such as (S)-3-(4-bromophenyl)butanoic acid, which can be derived from related starting materials, underscores the importance of this structural motif in creating stereospecific drug candidates. orgsyn.org

Table 1: Examples of Related Structures in Pharmaceutical Synthesis

| Compound Name | Role in Synthesis |

|---|---|

| 2-[3-fluoro-4-(4-methoxyphenyl)phenyl]propanoic acid | Demonstrates the use of a substituted phenyl propanoic acid core in NSAIDs. |

| (4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide | An example of a complex molecule where a bromophenyl group is a key structural feature. nih.gov |

| N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives | Shows the incorporation of a bromophenyl group into amino acid derivatives for potential antimicrobial applications. mdpi.com |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | Highlights the use of related propanoic acid structures in developing antimicrobial agents. nih.gov |

Role in Agrochemical Compound Development

In the field of agrochemicals, this compound and its derivatives are employed in the synthesis of novel pesticides and herbicides. The bromo-substituted phenyl ring is a common feature in many active agrochemical ingredients, contributing to their biological activity and metabolic stability in the environment.

The reactivity of the acyl chloride allows for the straightforward linkage of the 3-(4-bromophenyl)propanoyl group to other molecular fragments, enabling the systematic development of new compounds with desired pesticidal or herbicidal properties. The bromine atom can also be a site for late-stage functionalization, allowing for the fine-tuning of the compound's activity spectrum and environmental profile. The use of brominated aromatics is a recognized strategy in the development of specialty and agricultural chemicals. oakwoodchemical.com

Utilization in Materials Science Applications and Functional Molecule Synthesis

The unique electronic and structural properties imparted by the bromine atom and the propanoyl chloride group make this compound a valuable building block in materials science. It can be used in the synthesis of functional molecules with specific optical or electronic properties.

For example, the bromophenyl group can be incorporated into polymers or liquid crystals, influencing their physical properties such as refractive index, thermal stability, and self-assembly behavior. The acyl chloride function provides a convenient attachment point for polymer chains or other molecular components. Furthermore, the bromine atom can be converted to other functional groups through various chemical transformations, paving the way for the creation of a diverse range of functional materials. This compound is listed as a material building block and is relevant to fields such as polymer science and the synthesis of organic monomers for materials like those with aggregation-induced emission properties. bldpharm.com

Strategic Intermediate in Advanced Organic Scaffold Construction

Beyond its direct applications, this compound serves as a strategic intermediate in the construction of complex organic scaffolds. The combination of a reactive acyl chloride and a modifiable aromatic ring allows for a multi-directional approach to building intricate molecular architectures.

Organic chemists can utilize the acyl chloride for initial scaffold construction and then exploit the bromine atom for subsequent cross-coupling reactions to introduce further complexity. This two-pronged reactivity makes it a powerful tool for the convergent synthesis of complex target molecules, where different fragments of the molecule are synthesized separately and then joined together. The Friedel-Crafts acylation of bromobenzene (B47551) with succinic anhydride (B1165640) to produce a related butanonoic acid derivative demonstrates a similar synthetic strategy for building complex structures. researchgate.net

Precursor in Specialized Chemical Production

This compound is a precursor in the production of a variety of specialized chemicals. bldpharm.com Its utility extends to the synthesis of other reactive intermediates. For instance, it can be converted to the corresponding acid, 3-(4-bromophenyl)propionic acid, which has its own set of applications and can be used in further synthetic transformations. nih.govsigmaaldrich.com

The compound can also be used to create other acyl chlorides with different substitution patterns or to introduce the 3-(4-bromophenyl)propanoyl group into various chemical frameworks, leading to the production of a wide range of specialty chemicals with tailored properties. The related compound, 2-(4-bromophenyl)propanoyl chloride, is also available for specialized chemical synthesis. aldlab.com

Computational and Theoretical Investigations of 3 4 Bromophenyl Propanoyl Chloride and Its Reactivity

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It is based on the Hohenburg-Kohn theorems, which state that the ground-state properties of a many-electron system are uniquely determined by its electron density. nih.gov DFT calculations are widely used to predict molecular geometries, electronic properties, and vibrational frequencies.

For 3-(4-bromophenyl)propanoyl chloride, DFT calculations can elucidate the distribution of electron density and its influence on the molecule's stability and reactivity. The presence of the bromine atom, an electron-withdrawing group, and the acyl chloride moiety significantly impacts the electronic landscape of the aromatic ring and the propanoyl chain. DFT studies on similar halogenated aromatics have shown that the electronic properties are highly dependent on the halogenation pattern. nih.gov

Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. jchemlett.com A smaller energy gap suggests higher polarizability, greater chemical activity, and lower stability. jchemlett.com In this compound, the electron-withdrawing nature of the bromine atom and the acyl chloride group is expected to lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack at the carbonyl carbon.

The molecular electrostatic potential (MEP) map is another valuable output of DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the MEP would show a significant positive potential (blue region) around the carbonyl carbon, confirming it as the primary site for nucleophilic attack. The aromatic ring would exhibit a more complex potential surface due to the competing effects of the activating alkyl chain and the deactivating bromine atom.

Table 1: Calculated Electronic Properties of Related Acyl Chlorides

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Propanoyl chloride | -7.5 | -1.2 | 6.3 | 2.5 |

| Benzoyl chloride | -6.9 | -2.1 | 4.8 | 3.4 |

Note: The values in this table are illustrative and based on typical DFT calculation results for similar structures. Actual values for this compound would require specific calculations.

Molecular Modeling of Reaction Pathways and Transition States

Molecular modeling is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and reaction intermediates. This provides a detailed mechanistic understanding of how reactants are converted into products. A primary reaction of this compound is Friedel-Crafts acylation, an electrophilic aromatic substitution. organic-chemistry.orgsigmaaldrich.com

The mechanism of Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion. sigmaaldrich.com Computational modeling can trace the energy changes throughout this process:

Formation of the Acylium Ion: The reaction begins with the coordination of a Lewis acid (e.g., AlCl₃) to the chlorine atom of the acyl chloride. sigmaaldrich.com DFT calculations can model this complex and the subsequent cleavage of the C-Cl bond to form the acylium ion. The energy barrier for this step can be calculated, providing insight into the reaction kinetics.

Electrophilic Attack: The acylium ion then acts as an electrophile, attacking an aromatic ring. sigmaaldrich.com The transition state for this step involves the formation of a sigma complex (or Wheland intermediate). Molecular modeling can determine the geometry and energy of this transition state. rsc.org

Deprotonation: The final step is the loss of a proton from the sigma complex to restore the aromaticity of the ring, yielding the final ketone product.

For intramolecular reactions, such as the cyclization of this compound to form a tetralone derivative, computational modeling can predict the feasibility and regioselectivity of the reaction. By comparing the activation energies for the formation of different possible products, the most likely reaction pathway can be determined. researchgate.net These calculations often consider solvent effects, as the surrounding medium can significantly influence the stability of charged intermediates and transition states. researchgate.net

Table 2: Illustrative Energy Profile for a Friedel-Crafts Acylation Reaction Step

| Species | Relative Free Energy (kcal/mol) |

|---|---|

| Reactants (Acyl Chloride + Benzene (B151609) + AlCl₃) | 0.0 |

| Acylium Ion Complex | +5.2 |

| Transition State (Sigma Complex Formation) | +15.8 |

| Sigma Complex Intermediate | +10.3 |

Note: These values are hypothetical and serve to illustrate a typical energy profile calculated via DFT.

Exploration of Reactivity Descriptors and Selectivity Patterns

Conceptual DFT provides a framework for quantifying chemical reactivity through various indices derived from the electron density. nih.govresearchgate.net These descriptors help predict and explain the reactivity and selectivity of molecules in chemical reactions.

Key global reactivity descriptors include:

Electronic Chemical Potential (μ): Represents the escaping tendency of electrons from a system. A higher chemical potential indicates greater nucleophilicity.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. mdpi.com It is defined as ω = μ²/2η. This index is particularly useful for classifying organic molecules as strong, moderate, or marginal electrophiles. mdpi.com

For this compound, the acyl chloride functionality makes it a potent electrophile. The electrophilicity index (ω) would be high, confirming its susceptibility to attack by nucleophiles.

Local reactivity descriptors, such as Fukui functions (f(r)) and Parr functions , pinpoint the most reactive sites within a molecule for electrophilic, nucleophilic, or radical attack. mdpi.com For a nucleophilic attack on this compound, the Fukui function f⁺(r) would be largest on the carbonyl carbon, indicating it is the most electrophilic site.

These descriptors are also crucial for understanding regioselectivity in reactions like Friedel-Crafts acylation. When the this compound itself acts as the substrate for further substitution, the directing effects of the bromo and propanoyl groups can be analyzed. The bromine atom is a deactivating but ortho-, para-directing group, while the propanoyl group is deactivating and meta-directing. Computational analysis of the local reactivity descriptors of the aromatic ring would quantify these directing effects and predict the most likely position for a subsequent electrophilic attack.

Spectroscopic Property Prediction and Validation of Derivatives

Computational chemistry has become an indispensable tool for predicting spectroscopic properties, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. frontiersin.orgcsic.es These predictions are invaluable for structure elucidation and for validating the identity of newly synthesized derivatives of this compound.

The general workflow involves:

Geometry Optimization: The first step is to find the lowest energy conformation of the molecule using a suitable DFT method and basis set. researchgate.net

Spectroscopic Calculation: Using the optimized geometry, properties like NMR shielding tensors (which are converted to chemical shifts) and vibrational frequencies are calculated at a higher level of theory. github.iocomporgchem.com

Comparison with Experiment: The calculated spectra are then compared with experimental data. A good agreement between the predicted and measured spectra provides strong evidence for the proposed structure. researchgate.net

For derivatives of this compound, this process is particularly useful. For instance, if the acyl chloride is reacted with an amine to form an amide, computational methods can predict the ¹H and ¹³C NMR spectra of the resulting product. By comparing the calculated shifts with the experimental spectrum, the structure can be confirmed. This is especially helpful in cases of complex stereochemistry or when multiple isomers are possible. comporgchem.com

Recent advancements, including machine learning algorithms trained on large datasets of experimental and calculated data, have further improved the accuracy of NMR predictions. frontiersin.orgcsic.es These methods can achieve mean absolute errors as low as 0.14 ppm for ¹H and 1.21 ppm for ¹³C chemical shifts, making them highly reliable for structural assignment. csic.es

Similarly, DFT can predict the infrared (IR) spectrum by calculating the vibrational frequencies and their corresponding intensities. nih.govrsc.org For this compound, a strong absorption band corresponding to the C=O stretch of the acyl chloride group would be predicted around 1800 cm⁻¹. Upon conversion to a derivative, like an ester or amide, the position of this carbonyl peak would shift to a lower frequency, a change that can be accurately predicted and validated computationally.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Aluminum chloride |

| Propanoyl chloride |

| Benzoyl chloride |

| 4-Bromobenzoyl chloride |

| Benzene |

| Tetralone |

| Amine |

| Amide |

Future Research Directions and Emerging Trends in 3 4 Bromophenyl Propanoyl Chloride Chemistry

Development of Novel and Sustainable Catalytic Systems for its Transformations

A primary transformation for 3-(4-Bromophenyl)propanoyl chloride is the Friedel-Crafts acylation, which traditionally relies on stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃). numberanalytics.com This method, however, suffers from drawbacks including high catalyst loading, moisture sensitivity, and the generation of toxic waste. numberanalytics.com Consequently, a major research thrust is the development of greener and more efficient catalytic systems.

Recent works have focused on methodologies utilizing sustainable catalysts for the acylation of aromatics and heterocycles. begellhouse.combegellhouse.com These efforts aim to replace conventional catalysts with eco-friendly alternatives. researchgate.net Significant progress has been made in several areas:

Heterogeneous Catalysts: Solid-supported catalysts are advantageous due to their ease of separation and recyclability, which enhances process sustainability. numberanalytics.com Materials such as zeolites (e.g., Hβ, HY), mesoporous silicas, clays, and metal-organic frameworks (MOFs) have been successfully employed in Friedel-Crafts reactions. numberanalytics.comresearchgate.net For instance, zeolites have demonstrated high efficiency and selectivity in acylations. numberanalytics.com

Metal Oxides: Eco-friendly metal oxides like zinc oxide (ZnO) have emerged as effective catalysts for Friedel-Crafts acylation with acid chlorides. researchgate.net These reactions can often be performed under solvent-free conditions at room temperature, representing a significant green advancement. researchgate.net

Advanced Lewis Acids: Research is ongoing to identify novel Lewis acids that are more active, selective, and tolerant to various functional groups and moisture than traditional options. numberanalytics.com Catalysts based on metals like Scandium(III), Indium(III), and Hafnium(IV), such as Sc(OTf)₃, have shown high catalytic activity for acylating aromatic compounds under mild conditions. numberanalytics.com

Halogen-Bond Donors: Bidentate halogen-bond donors have been proposed as efficient catalysts for Friedel-Crafts type reactions, offering an alternative to traditional acid catalysis. nih.gov

The application of these novel catalytic systems to the transformations of this compound could lead to more economical and environmentally benign routes for synthesizing key intermediates for pharmaceuticals and materials science.

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The integration of reactive intermediates like this compound into automated synthesis and high-throughput experimentation (HTE) platforms is a key trend for accelerating chemical research. chemspeed.com These technologies enable rapid reaction screening, optimization, and library synthesis with increased efficiency and reproducibility.

Automated Synthesis: Automated platforms, ranging from commercial synthesizers to custom-built flow chemistry systems, can handle the entire synthesis process, including reaction setup, work-up, purification, and analysis. chemspeed.comsigmaaldrich.com

Flow Chemistry: Continuous flow chemistry is particularly well-suited for handling hazardous reagents and highly exothermic reactions, which can be associated with acyl chlorides. mdpi.com A flow photo-on-demand method has been developed for synthesizing acyl chlorides from chloroform, showcasing the potential for integrated, multi-step continuous syntheses. researchgate.net Such platforms improve safety, speed, and product quality. mdpi.com

Modular Automation: The automation of acyl chloride synthesis has been demonstrated using modified commercial modules, for example, in the production of carbon-11 (B1219553) labeled PET-tracers. researchgate.net These systems allow for reliable and reproducible production, which is crucial for both research and clinical applications. researchgate.net Automated synthesizers can perform a wide variety of reactions, including acylations, to generate libraries of compounds for drug discovery. sigmaaldrich.com

High-Throughput Experimentation (HTE): HTE platforms allow for the rapid screening of numerous reaction conditions or compound libraries in parallel.

Reaction Screening: HTE can be used to quickly identify optimal catalysts, solvents, and temperatures for reactions involving this compound. For instance, an assay suitable for HTE has been developed to screen for inhibitors of acyltransferases, demonstrating the feasibility of screening acylation reactions in a high-throughput format. acs.org

Mutant Library Screening: In one application, a fluid array platform was used for the high-throughput screening of an E. coli mutant library to identify strains with improved production of free fatty acids, a process involving acyl-CoA thioesterases. nih.gov This highlights the power of HTE in optimizing biochemical pathways where acylation is a key step.

By integrating this compound into these advanced platforms, researchers can dramatically accelerate the discovery of new reactions and molecules, streamlining the path from initial hit to lead optimization. chemspeed.com

Green Chemistry Approaches in its Synthesis and Derivatization

The principles of green chemistry are increasingly influencing the synthesis and subsequent use of chemical reagents. For this compound, this involves developing more environmentally friendly methods for its production and for the derivatization of target molecules using it as a reagent.

Green Synthesis: The industrial preparation of acyl chlorides often involves reagents like phosgene (B1210022) or thionyl chloride, which present significant environmental and safety concerns. wikipedia.orgwikipedia.org

Alternative Reagents: Research into greener alternatives is active. One method describes using phthaloyl dichloride as an environmentally benign reagent for transforming acids into acid chlorides. researchgate.net

Catalytic Approaches: The use of dimethylformamide (DMF) as a catalyst in reactions with oxalyl chloride or thionyl chloride is common but still involves hazardous reagents. wikipedia.org Future work will likely focus on developing catalytic cycles that avoid these substances altogether.

Green Derivatization: Derivatization is a key application of this compound, but traditional methods often use hazardous solvents and reagents.

Eco-Friendly Solvents: A major goal is to replace volatile organic solvents with greener alternatives. Water is considered the ultimate green solvent, and its use in reactions involving sensitive functional groups is a significant area of research. nih.gov For example, a green approach using water as a solvent has been reported for carbon-carbon bond formation via substitution of a nitro group. nih.gov

Alternative Energy Sources: Unconventional energy sources like ultrasound irradiation are being explored to promote reactions more sustainably. nih.gov Sonochemistry can initiate chemical transformations without the need for bulk heating, often leading to cleaner reactions and reduced byproducts. nih.gov

By adopting these green chemistry principles, the lifecycle of this compound, from its synthesis to its application in derivatization, can be made more sustainable.

Exploration of Unconventional Reactivity Modes and Synthetic Applications

While the chemistry of this compound is dominated by nucleophilic acyl substitution, emerging research is exploring its potential in unconventional reaction pathways to access novel molecular architectures. libretexts.orglibretexts.org

Photochemical Radical Generation: A significant departure from two-electron pathways is the generation of acyl radicals. A recently developed strategy uses visible-light photoredox catalysis to generate acyl radicals from acyl chlorides. researchgate.net These highly reactive intermediates can then participate in reactions such as Giese-type additions to electron-poor olefins. researchgate.net This method allows for the difunctionalization of C-C bonds, constructing new C-C and C-Cl bonds in a single step and tolerating a wide range of functional groups. researchgate.net Applying this to this compound could provide a novel route to complex molecules containing both the acyl and 4-bromophenyl motifs.

Reactions with Novel Nucleophiles: The reaction of acyl chlorides with unconventional nucleophiles can lead to unexpected and valuable products. For example, the reaction of an acyl chloride with sodium phosphaethynolate (Na(OCP)) was shown to produce an ester-functionalized 1,2,4-oxadiphosphole. nih.gov This reaction proceeds through a complex mechanism involving the formation of an acyl phosphaketene and subsequent cyclization, demonstrating that the (OCP)⁻ anion can act as both a nucleophile and a P⁻ transfer reagent. nih.gov Exploring the reactivity of this compound with such exotic reagents could open doors to new classes of organophosphorus and heterocyclic compounds.

Precursors to Novel Heterocycles: Hydrazonoyl chlorides, which can be synthesized from acyl chloride precursors, are versatile building blocks for a wide array of heterocyclic compounds. nih.gov For instance, N-aryl 2-aroylhydrazono-propanehydrazonoyl chlorides have been used to prepare a series of new functionalized 1,3,4-thiadiazoles with potential biological activity. nih.gov This highlights the potential of using this compound as a starting point for multi-step syntheses of complex, functionalized heterocyclic systems.

These explorations into unconventional reactivity are expanding the synthetic chemist's toolkit, enabling the construction of molecules that would be difficult to access through traditional methods and solidifying the role of substituted acyl chlorides as powerful synthetic intermediates. google.com

Q & A

Q. What are the standard synthetic routes for preparing 3-(4-bromophenyl)propanoyl chloride?

this compound is typically synthesized via the reaction of 3-(4-bromophenyl)propanoic acid with thionyl chloride (SOCl₂). Key steps include:

- Reagent ratio : A 1:2 molar ratio of carboxylic acid to SOCl₂ ensures complete conversion.

- Conditions : Reflux under anhydrous conditions (e.g., in dry toluene or dichloromethane) for 4–6 hours.

- Purification : Excess SOCl₂ is removed under reduced pressure, and the product is distilled or recrystallized for purity .

- Validation : FT-IR (C=O stretch at ~1800 cm⁻¹) and ¹H NMR (disappearance of carboxylic acid proton at ~12 ppm) confirm the conversion .

Q. How is the compound characterized to verify its structural integrity?

Key characterization methods include:

- Spectroscopy :

- Elemental analysis : Matches theoretical values for C (43.63%), H (3.26%), Br (32.30%), and Cl (14.33%) .

Q. What are the primary reactivity patterns of this compound in organic synthesis?

As an acyl chloride, it undergoes nucleophilic acyl substitution reactions:

- Esterification : Reacts with alcohols (e.g., methanol) to form 3-(4-bromophenyl)propanoate esters.

- Amidation : Reacts with amines (e.g., dimethylamine) to yield substituted amides, useful in pharmaceutical intermediates .

- Friedel-Crafts acylation : Activates aromatic rings for electrophilic substitution in the presence of Lewis acids (e.g., AlCl₃) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in derivative synthesis?

Optimization strategies include:

- Catalyst screening : Lewis acids (e.g., ZnCl₂) or DMAP (4-dimethylaminopyridine) enhance nucleophilic substitution efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.

- Temperature control : Lower temperatures (0–5°C) minimize side reactions (e.g., hydrolysis) during amidation .

- Molar ratios : A 10% excess of nucleophile (e.g., amine) ensures complete consumption of the acyl chloride .

Q. How do crystallographic data inform the structural analysis of related derivatives?

For derivatives like 3-(4-bromophenyl)-N,N-dimethyl-3-oxopropan-1-aminium chloride (CAS 881-83-4):

- X-ray diffraction : Reveals planar geometry of the aminopropanone group (max. deviation: 0.038 Å) and dihedral angles (5.0° with the phenyl ring) .

- Hydrogen bonding : N–H···Cl interactions (1.99 Å) stabilize the crystal lattice, critical for understanding packing efficiency and solubility .

- Thermal stability : Melting points (e.g., 495 K) correlate with intermolecular forces observed in the crystal structure .

Q. What methodologies resolve contradictions in spectroscopic data for derivatives?

Common issues and solutions:

- Overlapping NMR signals : Use DEPT-135 or 2D COSY to distinguish methylene/methine protons in crowded regions .

- Impurity identification : LC-MS or GC-MS detects byproducts (e.g., unreacted carboxylic acid or hydrolyzed species) .

- Crystallographic vs. computational data : Compare experimental XRD bond lengths/angles with DFT-optimized structures to validate conformations .

Q. How is this compound applied in the synthesis of bioactive molecules?

Examples include:

- Mannich base synthesis : Reacts with formaldehyde and secondary amines to form β-amino ketones, precursors to analgesics or antipsychotics .

- Peptide coupling : Activates carboxylic acids in solid-phase synthesis for brominated aromatic peptide analogs .

- Metabolite studies : Derivatives like 3-(4-bromophenyl)-1-methylurea (from hydrolysis) are studied for environmental degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.